molecular formula C18H23N7S B6442382 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549039-08-7

4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No. B6442382
CAS RN: 2549039-08-7
M. Wt: 369.5 g/mol
InChI Key: UYAXCBXMEXFRMT-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of fused ring system found in many biologically active compounds . This core is substituted with various groups including an ethyl group, a piperazine ring, and a methylsulfanyl group.

Scientific Research Applications

Future Directions

Future research could involve exploring the biological activity of this compound, as well as optimizing its synthesis. The pyrazolo[1,5-a]pyrimidine core is a promising scaffold for drug discovery, so this compound could potentially have interesting biological properties .

Mechanism of Action

Target of Action

The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs are a group of protein kinases that regulate the cell cycle and transcription processes. CDK12 and CDK13, in particular, play crucial roles in the regulation of gene transcription and DNA damage response, making them important targets for therapeutic intervention .

Mode of Action

The compound inhibits CDK12 and/or CDK13 selectively, as compared to CDK7 . In addition to this selective inhibition, the compound also acts as a selective Cyclin K degrader , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This dual action confers additional cellular potency and selectivity .

Biochemical Pathways

The inhibition of CDK12 and/or CDK13 and degradation of Cyclin K disrupts the normal functioning of the cell cycle and transcription processes . This disruption can lead to a variety of downstream effects, including the inhibition of cell proliferation and induction of cell death, particularly in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, disruption of cell cycle and transcription processes, and potential induction of cell death . These effects could potentially be harnessed for the treatment of various disorders, including proliferative disorders, cancer, and disorders caused by dysfunction of translation in cells .

properties

IUPAC Name

7-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7S/c1-4-14-12-16(22-18(21-14)26-3)23-7-9-24(10-8-23)17-11-13(2)20-15-5-6-19-25(15)17/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXCBXMEXFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=NC4=CC=NN43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

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